3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene
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Overview
Description
3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene is an organic compound characterized by its unique cyclopropene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene typically involves the reaction of 1,2-dipropylcyclopropene with 2,2-dimethylpropyl alcohol under specific conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-3-pyridinecarboxaldehyde
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,3-Dimethyl-2-butanol
Uniqueness
3-(2,2-Dimethylpropoxy)-1,2-dipropylcycloprop-1-ene is unique due to its cyclopropene ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62153-71-3 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-(2,2-dimethylpropoxy)-1,2-dipropylcyclopropene |
InChI |
InChI=1S/C14H26O/c1-6-8-11-12(9-7-2)13(11)15-10-14(3,4)5/h13H,6-10H2,1-5H3 |
InChI Key |
PMKQHHWDKONRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1OCC(C)(C)C)CCC |
Origin of Product |
United States |
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